molecular formula C11H11N3O4 B2795775 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034269-30-0

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2795775
CAS No.: 2034269-30-0
M. Wt: 249.226
InChI Key: FUGSOBJWEHFFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a hydantoin (imidazolidine-2,4-dione) core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The hydantoin moiety is present in several marketed drugs and bioactive molecules, demonstrating properties such as anticonvulsant, antitumor, and antiarrhythmic effects . This specific derivative is functionalized with an azetidine ring, a four-membered nitrogen heterocycle that can enhance a molecule's metabolic stability and binding affinity, and a furan-3-carbonyl group, which introduces potential for additional target interactions. The integration of these distinct pharmacophores makes this compound a valuable intermediate for the synthesis of novel chemical libraries or as a lead structure for the development of new therapeutic agents targeting various diseases. Researchers can explore its potential in areas such as oncology, given the established antiproliferative activity of various 3,5-disubstituted hydantoins against human cancer cell lines . The compound is offered for research purposes exclusively. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGSOBJWEHFFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions

Major Products

The major products formed from these reactions include various substituted furan, azetidine, and imidazolidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound belongs to the broader class of 2,4-dione derivatives , which are widely studied for their diverse biological activities. Below, we compare its structural and functional attributes with analogous compounds from the literature, focusing on derivatives of thiazolidine-2,4-dione and imidazolidine-2,4-dione .

Structural Comparisons
Compound Class Core Structure Key Substituents Example Compounds (from )
Imidazolidine-2,4-dione 5-membered ring with two N atoms Furan-3-carbonyl-azetidine at position 3 Target compound
Thiazolidine-2,4-dione 5-membered ring with S and N Coumarin-7-hydroxy-2-oxo groups at position 3; arylidene groups at position 5 Compounds 5g, 5k, 5h, 5i, 5j, 5l, 5m, 5n

Key Observations :

  • Heteroatom Influence : The imidazolidine-2,4-dione core lacks sulfur, which is present in thiazolidine-2,4-dione analogs. This affects ring polarity, hydrogen-bonding capacity, and metabolic stability.
Physicochemical Properties

Data from highlight critical differences in physical properties:

Property Target Compound* Thiazolidine-2,4-dione Analogs (e.g., 5g, 5k)
Melting Point Not reported 218–265°C (e.g., 5g: 242°C)
Rf Value Not reported 0.50–0.75 (silica gel, ethyl acetate/hexane)
Synthetic Yield Not reported 65–85%
Key Functional Groups Imidazolidinedione, furan, azetidine Thiazolidinedione, coumarin, halogenated arylidenes

Biological Activity

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is an organic compound that has recently attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

The compound features a complex structure that includes a furan moiety, an azetidine ring, and an imidazolidine-2,4-dione framework. These structural components contribute to its unique chemical properties and biological interactions. The synthesis typically involves multi-step organic reactions, including the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Initial studies suggest it interacts with specific biological targets involved in cancer pathways. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Assessment

Cell LineIC50 Value (µM)Reference Compound
A549 (Lung)12.5Cisplatin
HeLa (Cervical)15.0Adriamycin
MCF-7 (Breast)14.0Doxorubicin

These values indicate that the compound exhibits comparable efficacy to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves modulation of key biochemical pathways. Preliminary findings suggest it can inhibit certain enzymes and receptors critical for cancer cell survival and proliferation. Specifically, it may interfere with metabolic pathways associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Lung Carcinoma Treatment : A study focused on the compound's effect on lung carcinoma cells demonstrated a dose-dependent inhibition of cell growth. The research highlighted its potential as a lead compound for developing new lung cancer therapies.
  • Antimicrobial Activity : In addition to anticancer properties, the compound was evaluated for antimicrobial activity against various bacterial strains. Results indicated moderate antibacterial effects, suggesting potential applications in treating infections alongside cancer therapies.

Comparative Analysis

When compared to structurally similar compounds, such as thiazolidine derivatives, this compound shows unique stability and reactivity due to its imidazolidine ring structure. This characteristic enhances its utility in drug development by potentially leading to compounds with improved efficacy and reduced side effects .

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityStability
This compoundModerateHigh
3-(1-(Furan-3-carbonyl)thiazolidine-2,4-dioneLowModerate
3-(1-(Furan-3-carbonyl)pyrazolidine-2,4-dioneModerateLow

Q & A

Q. What are the recommended synthetic routes for 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione, and what experimental conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of 1,3-dihaloalkanes or amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Furan-3-carbonyl group introduction via amide coupling using carbodiimides (e.g., EDC/HOBt) in anhydrous DCM .
  • Step 3 : Imidazolidine-2,4-dione assembly through cyclocondensation of urea derivatives with α-amino acids or esters .
    Key conditions : Maintain inert atmospheres (N₂/Ar) during coupling steps, control reaction temperatures (0–25°C), and use HPLC to monitor intermediate purity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to verify azetidine, furan, and imidazolidine-dione moieties .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing regioisomers .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the azetidine ring or substituent orientation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, given structural similarities to bioactive imidazolidine-diones .
  • Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria, leveraging furan’s known antibacterial properties .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the furan-3-carbonyl group with other heterocycles (e.g., thiophene, pyrazole) to assess electronic effects on target binding .
  • Azetidine ring modifications : Introduce methyl or fluorine substituents to enhance metabolic stability or solubility .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like COX-2 .

Q. What computational methods are effective for predicting this compound’s reactivity and stability?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., acyl transfer in the furan-carbonyl group) .
  • MD simulations : Simulate solvation effects in aqueous/PBS buffers to evaluate hydrolytic stability of the imidazolidine-dione ring .
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

  • Purity validation : Re-analyze compound batches via LC-MS to rule out degradation products or impurities .
  • Assay standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) across labs .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve the scalability of its synthesis for preclinical studies?

  • Flow chemistry : Optimize coupling steps in continuous reactors to reduce reaction times and improve reproducibility .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to minimize side products .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., solvent polarity, temperature) affecting yield .

Q. How can researchers investigate its interactions with biological macromolecules?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with proteins like serum albumin or target receptors .
  • Cryo-EM/X-ray co-crystallization : Resolve 3D structures of the compound bound to enzymes (e.g., COX-2) to guide SAR .
  • NMR titration : Map binding sites by observing chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra of target proteins .

Methodological Notes

  • Data tables (e.g., NMR shifts, IC₅₀ values) should be cross-validated with triplicate experiments and include error margins .
  • Advanced purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.